![molecular formula C24H22FN5O B2795844 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one CAS No. 2380190-14-5](/img/structure/B2795844.png)
6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one, also known as Compound A, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A involves its ability to bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor that plays a role in various physiological processes. Activation of AhR by 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A leads to the upregulation of genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects
6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. These effects are mediated through the activation of AhR and the upregulation of genes involved in these processes.
実験室実験の利点と制限
One advantage of using 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A in lab experiments is its specificity for AhR activation, which allows for the study of the downstream effects of AhR activation without interference from other signaling pathways. However, one limitation of using 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A in lab experiments is its potential toxicity, which must be carefully monitored and controlled.
将来の方向性
There are many potential future directions for research on 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A, including the development of more potent and selective AhR agonists, the investigation of its therapeutic potential in other diseases and conditions, and the exploration of its potential as a tool for studying AhR signaling and its downstream effects. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A.
合成法
6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A can be synthesized using a multi-step process involving the reaction of 4-fluorobenzaldehyde with 2-(piperidin-4-yl)ethylamine to form the intermediate compound 6-(4-Fluorophenyl)-2-(piperidin-4-yl)pyridazin-3-one. This intermediate compound is then reacted with 2-(quinoxalin-2-yl)ethylamine to form 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A.
科学的研究の応用
6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, inflammation, and neurological disorders. In cancer research, 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In inflammation research, 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one A has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
6-(4-fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O/c25-19-7-5-18(6-8-19)20-9-10-24(31)30(28-20)16-17-11-13-29(14-12-17)23-15-26-21-3-1-2-4-22(21)27-23/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPVTKQYVKRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

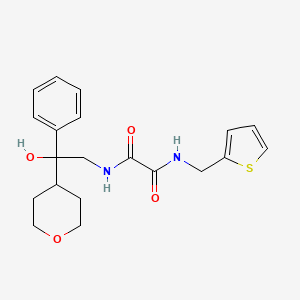
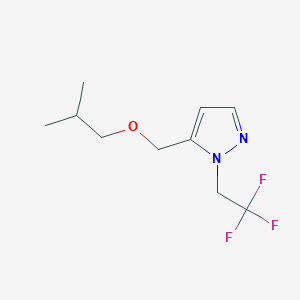
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)

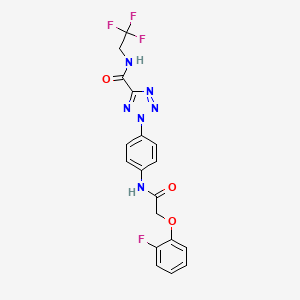
![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)
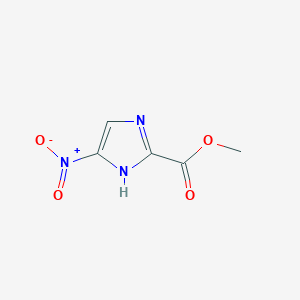
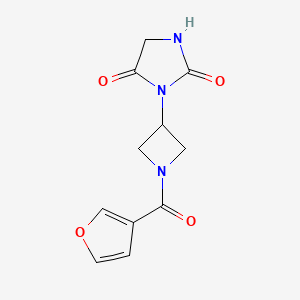
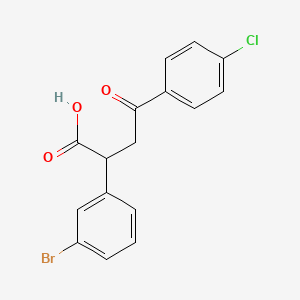
![N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2795778.png)
![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
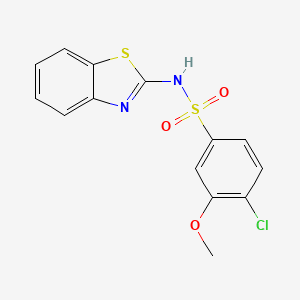
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)